

Technical and Commercial Profile of p-Cumylphenol

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Compound Focus: o-Cumylphenol

CAS No.: 18168-40-6

Cat. No.: S1520211

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p-Cumylphenol (PCP, CAS 599-64-4) is a solid organic compound with the molecular formula $C_{15}H_{16}O$ and a molecular weight of 212.29 g/mol [1]. It is an important industrial chemical used in the production of various polymers and specialty chemicals.

The table below summarizes its key identifiers and properties:

Category	Details
Systematic Name	4-(2-Phenylpropan-2-yl)phenol [2]
CAS Number	599-64-4 [1] [3] [2]
Other Synonyms	PCP, 4- α -Cumylphenol, 4-(1-Methyl-1-phenylethyl)phenol [1] [3] [2]
Molecular Formula	$C_{15}H_{16}O$ [1] [3] [2]
Molecular Weight	212.29 g/mol [1] [2]
Melting Point	74-76 °C (lit.) [1]
Boiling Point	335 °C (lit.) [1]
Appearance	White to Off-White solid [1] [3]

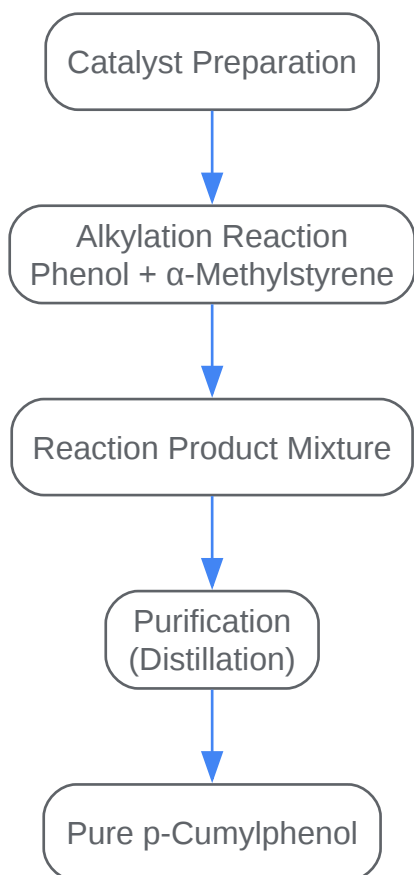
Category	Details
Flash Point	160 °C [1]
Water Solubility	18 mg/L at 22°C [1]
log P	3.8 (at 22°C) [1]
pKa	10.62 (Predicted) [1]

Synthesis and Industrial Production

p-Cumylphenol is industrially produced via the **alkylation of phenol with α -methylstyrene (AMS)**. A key advancement in this process is the use of a specific heterogeneous catalyst.

- **Catalyst Composition:** The catalyst is a mixture of aluminum oxide and zirconium oxide promoted by sulfate ions. The total content of aluminum and zirconium sulfates is between 5 to 15% by mass (calculated as SO_4), and the total content of aluminum oxide and sulfate is between 5-30% by mass (calculated as Al_2O_3) [4].
- **Catalyst Preparation:** The catalyst is prepared using a mixture of specific aluminum hydroxides (boehmite and pseudoboehmite) in a mass ratio of 1:3 to 3:1. The process involves precipitating zirconium hydroxide, mixing it with the aluminum hydroxides, sulfation and peptization using sulfuric acid, followed by extrusion and heat treatment [4].
- **Process Advantages:** This catalyst system was developed to overcome the drawbacks of older homogenous catalysts (like AlCl_3) which were corrosive, hard to separate, and generated more waste. It aims to provide higher activity and selectivity, simplifying the production technology [4].

The following diagram illustrates the general workflow for the synthesis of p-Cumylphenol using this catalytic system.



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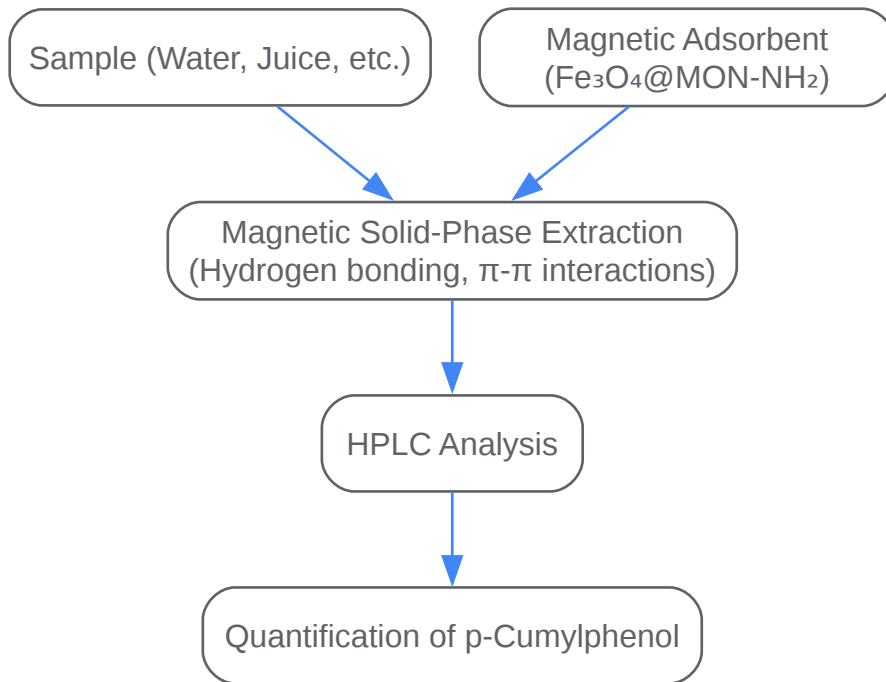
Figure 1: Workflow for the catalytic synthesis and purification of p-Cumylphenol.

Analytical Detection and Extraction Methods

Advanced analytical methods have been developed to detect and quantify p-Cumylphenol, particularly in complex matrices, due to its status as an endocrine disruptor.

- **Extraction Method: Magnetic solid-phase extraction (MSPE)** using $\text{Fe}_3\text{O}_4@\text{MON-NH}_2$ composites is an effective technique [5]. These composites consist of a magnetic iron oxide core and a functionalized microporous organic network shell. The amino groups in the shell provide hydrogen bonding sites, while the hydrophobic networks enable π - π and hydrophobic interactions with target molecules [5].
- **Analysis:** Extraction is typically followed by analysis with **High-Performance Liquid Chromatography (HPLC)** [5].
- **Performance:** This method can achieve a low **Limit of Detection (LOD)** of 0.015-0.030 $\mu\text{g/L}$ for p-Cumylphenol and an adsorption capacity of 105.6 mg/g [5].

The workflow for this analytical method is summarized below.



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Figure 2: Analytical workflow for extracting and quantifying p-Cumylphenol from samples.

Biological Activity and Toxicological Profile

p-Cumylphenol is recognized as an **Endocrine Disrupting Chemical (EDC)** and shares a concerning biological activity profile with bisphenol A (BPA).

- **Adipogenic Effects:** A 2020 peer-reviewed study found that p-Cumylphenol induces **lipid accumulation** (adipogenesis) in mouse 3T3-L1 adipocyte cells to a similar extent and potency as BPA [6]. It also affects leptin levels similarly [6].
- **Mechanism of Action:** While the exact pathway for p-Cumylphenol is not explicitly detailed in the search results, it is well-established that BPA and its analogues can act through pathways like the **PPAR γ (Peroxisome Proliferator-Activated Receptor Gamma)** pathway, which is a master regulator of adipogenesis [6]. It is plausible that p-Cumylphenol operates via a similar mechanism.
- **Toxicological Hazard:** According to safety data, p-Cumylphenol may cause **serious eye injury** and is harmful if ingested. It is also a skin and strong eye irritant [3]. The lethal concentration low (LCLo) for rats via inhalation is reported as 72 mg/m³ [3].

Key Differences and Information Gaps

The search results reveal a significant asymmetry in the available information for the two isomers.

Aspect	p-Cumylphenol	o-Cumylphenol
Industrial Importance	High; widely used in polymer and resin production [3].	Low; mentioned only as an undesirable by-product [4].
Synthesis Focus	Maximizing yield and purity using selective catalysts [4].	Minimizing formation during p-isomer production [4].
By-product Formation	---	Formed in amounts of 0.5-0.7% with some zeolite catalysts [4].
Safety & Toxicology	Well-documented as an endocrine disruptor and irritant [3] [6].	No specific toxicological data found in search results.

Conclusion

p-Cumylphenol is a commercially significant compound with a well-documented profile covering its synthesis, analysis, and biological effects. Its production has been optimized using sophisticated heterogeneous catalysts to achieve high selectivity. However, its activity as an endocrine disruptor, particularly its ability to promote adipogenesis similarly to BPA, warrants caution in its application.

In contrast, technical details and specific data on **o-cumylphenol** are scarce in the available search results, as it is primarily noted as a minor, undesired isomer during synthesis.

For your ongoing research, especially in drug development:

- **Prioritize Experimental Characterization:** If the o-isomer is of interest, you will likely need to synthesize and characterize it yourself, focusing on its **HPLC retention time**, **NMR spectra**, and **biological potency** in relevant assays.
- **Investigate Shared Mechanisms:** Explore the **PPAR γ pathway** in depth to understand the potential adipogenic mechanism of both isomers.

- **Utilize Advanced Analytics:** The described **MSPE-HPLC** method provides a robust blueprint for detecting and quantifying these compounds in various samples.

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